(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid
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Overview
Description
(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylacrylic acid moiety substituted with methoxy and pentyloxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid typically involves the reaction of appropriate substituted benzaldehydes with malonic acid or its derivatives under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trimethoxyphenyl)ethyl)amino)butyl)pyrazole-3-carboxamide
Uniqueness
(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and pentyloxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-pentoxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-8-13-25-19-12-11-16(15-20(19)24-2)14-18(21(22)23)17-9-6-5-7-10-17/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,23)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMTCOCLHXFAP-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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